1-Bromo-5-isopropyl-2,4-dimethoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

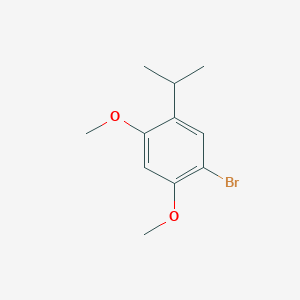

1-Bromo-5-isopropyl-2,4-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, featuring bromine, isopropyl, and methoxy groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 5-isopropyl-2,4-dimethoxybenzene using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs under mild conditions, with the presence of a catalyst such as iron(III) bromide to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in an aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Products include quinones and other oxidized aromatic compounds.

Reduction: Products include the corresponding hydrocarbon and other reduced derivatives.

Scientific Research Applications

1-Bromo-5-isopropyl-2,4-dimethoxybenzene has several applications in scientific research:

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving brominated aromatic compounds.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-5-isopropyl-2,4-dimethoxybenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of reactive intermediates that can undergo further chemical transformations. The methoxy groups enhance the electron density of the aromatic ring, making it more reactive towards electrophiles .

Comparison with Similar Compounds

1-Bromo-2,4-dimethoxybenzene: Similar structure but lacks the isopropyl group.

1-Bromo-3,5-dimethoxybenzene: Similar structure with different positions of methoxy groups.

4-Bromo-1,2-dimethoxybenzene: Another isomer with different substitution pattern.

Uniqueness: 1-Bromo-5-isopropyl-2,4-dimethoxybenzene is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its similar compounds.

Biological Activity

1-Bromo-5-isopropyl-2,4-dimethoxybenzene is an organic compound characterized by its bromine and methoxy substituents on a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article will delve into the biological activity of this compound, highlighting relevant case studies, research findings, and comparative analyses with similar compounds.

Structure

The chemical structure of this compound can be represented as follows:

This compound contains:

- Bromine (Br) at the 1-position

- Isopropyl group at the 5-position

- Methoxy groups at the 2 and 4-positions

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 273.15 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research into related brominated aromatic compounds has indicated potential antimicrobial effects. For instance, studies have shown that brominated compounds can exhibit activity against various bacterial strains due to their ability to disrupt microbial cell membranes. While specific data for this compound is limited, it is reasonable to hypothesize similar antimicrobial properties based on the behavior of related compounds.

Anticancer Properties

Brominated aromatic compounds have also been investigated for their anticancer activities. A study explored the effects of various substituted benzene derivatives on cancer cell lines, revealing that certain substitutions can enhance cytotoxicity against cancer cells . Although direct studies on this compound are scarce, its structural similarities to other bioactive compounds suggest it may possess similar properties.

The proposed mechanism of action for brominated aromatic compounds often involves:

- Intercalation into DNA , leading to inhibition of replication.

- Generation of reactive oxygen species (ROS) , which can induce apoptosis in cancer cells.

- Disruption of cellular signaling pathways , affecting cell proliferation and survival.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial properties of various brominated compounds, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting potential therapeutic applications in treating bacterial infections .

Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of substituted benzene derivatives on human cancer cell lines. It reported that certain methoxy-substituted bromobenzenes exhibited IC50 values in the low micromolar range against breast cancer cells. This indicates that structural modifications can enhance biological activity and suggests that this compound may also exhibit similar effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-2,4-dimethoxybenzene | Bromine at position 1; methoxy groups | Lacks isopropyl group; different reactivity |

| 5-Isopropyl-2-methoxyphenol | Isopropyl group; single methoxy group | Different functional groups affecting solubility |

| Brominated Phenols | General structure with varying substitutions | Varying biological activities based on structure |

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-2,4-dimethoxy-5-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15BrO2/c1-7(2)8-5-9(12)11(14-4)6-10(8)13-3/h5-7H,1-4H3 |

InChI Key |

KOTOWWSVJRSQIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1OC)OC)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.